2-Azido-4-chloro-1-(phenylsulfanyl)benzene
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Overview
Description
2-Azido-4-chloro-1-(phenylsulfanyl)benzene is an organic compound that features an azido group, a chloro group, and a phenylsulfanyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-4-chloro-1-(phenylsulfanyl)benzene typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of polar aprotic solvents such as acetonitrile or dimethyl sulfoxide (DMSO) and may involve catalysts like copper(II) triflate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Azido-4-chloro-1-(phenylsulfanyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Azidotrimethylsilane (TMSN3) in the presence of copper(II) triflate.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Major Products
Scientific Research Applications
2-Azido-4-chloro-1-(phenylsulfanyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Azido-4-chloro-1-(phenylsulfanyl)benzene involves its reactivity towards nucleophiles and electrophiles. The azido group can undergo nucleophilic substitution, leading to the formation of amines, while the benzene ring can participate in electrophilic aromatic substitution reactions . The phenylsulfanyl group can influence the electronic properties of the benzene ring, affecting its reactivity in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-Azido-4-chlorobenzene: Lacks the phenylsulfanyl group, making it less versatile in certain reactions.
4-Chloro-1-(phenylsulfanyl)benzene: Lacks the azido group, limiting its applications in bioconjugation.
2-Azido-1-(phenylsulfanyl)benzene: Similar structure but different substitution pattern, affecting its reactivity.
Uniqueness
2-Azido-4-chloro-1-(phenylsulfanyl)benzene is unique due to the presence of both the azido and phenylsulfanyl groups, which provide a combination of reactivity and electronic properties not found in other similar compounds. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications .
Properties
CAS No. |
91331-49-6 |
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Molecular Formula |
C12H8ClN3S |
Molecular Weight |
261.73 g/mol |
IUPAC Name |
2-azido-4-chloro-1-phenylsulfanylbenzene |
InChI |
InChI=1S/C12H8ClN3S/c13-9-6-7-12(11(8-9)15-16-14)17-10-4-2-1-3-5-10/h1-8H |
InChI Key |
CYCSQCSUASLDTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)Cl)N=[N+]=[N-] |
Origin of Product |
United States |
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